molecular formula C₁₈H₁₈FNO₂S B1142043 (R)-Prasugrel Thiolactone CAS No. 1283166-42-6

(R)-Prasugrel Thiolactone

Katalognummer: B1142043
CAS-Nummer: 1283166-42-6
Molekulargewicht: 331.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Prasugrel Thiolactone is a chemical compound that belongs to the class of thiolactones. Thiolactones are cyclic thioesters, which are sulfur analogs of lactones. They are known for their versatility in chemical reactions and their applications in various fields, including polymer chemistry, drug development, and bioconjugation.

Analyse Chemischer Reaktionen

Metabolic Pathway of (R)-Prasugrel Thiolactone

This compound forms during prasugrel’s biotransformation. The sequence involves:

StepReaction TypeEnzymes/CatalystsKey Metabolite/ProductSite of Action
1HydrolysisIntestinal hCE2 (CES2)Thiolactone intermediateIntestinal mucosa
2OxidationHepatic CYP3A4/CYP2B6Active metabolite (R-138727)Liver
3InactivationS-Methylation/ConjugationInactive metabolitesSystemic circulation
  • Step 1 : Prasugrel undergoes rapid hydrolysis in the intestine by carboxylesterase 2 (CES2) to form this compound . This step has >79% bioavailability .

  • Step 2 : The thiolactone intermediate is oxidized in the liver primarily by CYP3A4 and CYP2B6 (with minor contributions from CYP2C9/CYP2C19) to produce the active metabolite R-138727 .

  • Step 3 : R-138727 undergoes further conjugation via S-methylation or cysteine binding, forming inactive metabolites .

Enzymatic Hydrolysis and Oxidation Parameters

Key kinetic data for enzymatic reactions involving this compound:

ParameterHydrolysis (CES2)Oxidation (CYP3A4)
Km (μM) 12.5 ± 1.8 (intestinal)8.3 ± 0.9 (hepatic)
Vmax (nmol/min/mg) 45.2 ± 4.122.7 ± 2.3
Catalytic Efficiency 3.622.73
  • CES2-mediated hydrolysis occurs rapidly (T<sub>max</sub> ~30 minutes post-administration) .

  • CYP3A4 contributes ~60% of the oxidative metabolism of the thiolactone intermediate .

Synthetic Modifications and Prodrug Design

Studies have explored amino acid prodrugs derived from this compound to enhance stability and bioavailability:

CompoundAmino Acid ConjugateHydrolysis Rate (t<sub>1/2</sub>)Active Metabolite Yield
5a L-Proline2.1 hours89% ± 3.2
5b L-Alanine1.8 hours92% ± 2.8
5c Glycine3.4 hours76% ± 4.1
  • Prodrugs like 5a–5p (Table 1 derivatives) are synthesized via EDCI/DMAP-catalyzed coupling of thiolactones with N-Boc-amino acids, followed by HCl-mediated deprotection .

  • L-Proline conjugates exhibit sustained release due to steric hindrance, delaying enzymatic hydrolysis .

Comparative Metabolism with Clopidogrel

This compound’s metabolic efficiency contrasts sharply with clopidogrel’s pathway:

ParameterThis compoundClopidogrel Thiolactone
Primary CYP Enzyme CYP3A4 (60%)CYP2C19 (45%)
Active Metabolite AUC 1.8–2.5 μg·h/mL0.6–1.2 μg·h/mL
Impact of CYP2C19 Polymorphism MinimalSignificant (↓ efficacy)
  • Prasugrel’s single-step CYP oxidation avoids the multi-enzyme dependency seen in clopidogrel, reducing variability in active metabolite generation .

Stability and Degradation

This compound is prone to pH-dependent degradation:

ConditionDegradation Rate (k, h⁻¹)Major Degradation Product
pH 1.2 (gastric)0.12 ± 0.03Hydrolyzed sulfide derivative
pH 6.8 (intestinal)0.04 ± 0.01Stable thiolactone form
pH 7.4 (plasma)0.07 ± 0.02Oxidized disulfide dimer
  • Stability improves in neutral-to-alkaline conditions, aligning with intestinal absorption kinetics .

Key Research Findings

  • Prodrug Optimization : Amino acid conjugates of this compound (e.g., L-proline derivatives) enhance oral bioavailability by 40% compared to the parent thiolactone .

  • Enzyme Polymorphism Resistance : Unlike clopidogrel, CYP2C19 loss-of-function alleles do not impair this compound’s activation .

  • Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces active metabolite AUC by 32% .

Wissenschaftliche Forschungsanwendungen

Biochemical Mechanism and Metabolism

(R)-Prasugrel thiolactone serves as an intermediate in the metabolic activation of prasugrel. Upon administration, prasugrel is hydrolyzed to form this compound, which is subsequently converted into the active metabolite, R-138727. This metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet activation and aggregation. This mechanism is crucial for preventing thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention .

Antiplatelet Therapy

The primary application of this compound is in antiplatelet therapy. Prasugrel is indicated for the prevention of atherothrombotic events in patients with acute coronary syndrome, particularly those undergoing stent placement. Clinical trials have demonstrated that prasugrel provides superior platelet inhibition compared to clopidogrel, leading to improved outcomes such as reduced rates of cardiovascular death, nonfatal myocardial infarction, and stroke .

Pharmacokinetic Interactions

The pharmacokinetics of this compound can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes. For instance, individuals with certain CYP2C19 genotypes may exhibit reduced conversion efficiency of prasugrel to its active form, potentially impacting therapeutic efficacy and bleeding risk . Understanding these interactions is vital for optimizing treatment regimens.

Research Findings

Recent studies have focused on enhancing the understanding of this compound's synthesis and its role in drug metabolism:

  • Synthesis Techniques : Innovative biocatalytic methods have been developed for synthesizing this compound with high yields and purity. These methods utilize enzymes such as carboxylesterases and cytochrome P450s to facilitate the conversion processes involved in prasugrel activation .
  • Case Studies : Clinical case studies have illustrated the effectiveness of prasugrel in various patient populations, particularly those at high risk for thrombotic events. For example, patients with diabetes or those undergoing complex coronary interventions have shown significant benefits from prasugrel therapy compared to other antiplatelet agents .

Comparative Efficacy

Study Population Outcome Findings
TRITON-TIMI 3813,608 ACS patientsCardiovascular eventsPrasugrel reduced composite outcomes by 2.2% compared to clopidogrel
Various TrialsDiabetic patientsThrombotic eventsEnhanced efficacy noted with prasugrel over clopidogrel

Safety Profile

While this compound is effective in preventing thrombotic events, it is associated with an increased risk of bleeding complications. The FDA has issued warnings regarding its use in patients with a history of bleeding disorders or those at high risk for hemorrhage . Monitoring and individualized dosing strategies are essential to mitigate these risks.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1283166-42-6

Molekularformel

C₁₈H₁₈FNO₂S

Molekulargewicht

331.4

Synonyme

5-((R)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.